Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt)
Overview
Description
The compound “Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt)” is a structurally diverse compound that encompasses aliphatic, aromatic, and heterocyclic substrates . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . The reactions involve the selective deprotection of the N-Boc group from a structurally diverse set of compounds by using oxalyl chloride in methanol .Scientific Research Applications
Synthesis and Anticancer Activity
- Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate derivatives have been synthesized and evaluated for anticancer activity. One particular derivative showed moderate activity against specific human tumor cell lines, highlighting its potential in cancer research (Carbone et al., 2013).
Chemical Synthesis Techniques
- The compound plays a role in various chemical synthesis processes. For example, it is involved in the esterification of carboxylic acids, demonstrating its utility in organic synthesis (Neises & Steglich, 2003).
- It has also been used in reactions leading to the formation of unique by-products, contributing to the understanding of non-synchronous chemical reaction pathways (MacorJohn et al., 1998).
Enzymatic Resolution in Pharmaceutical Synthesis
- This compound has been used in the enzymatic resolution of piperidine hydroxy esters, an important step in the synthesis of certain pharmaceuticals (Solymár et al., 2004).
Applications in Polymer Science
- In polymer chemistry, the tert-butoxycarbonyl moiety in compounds like ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate has been investigated for its role in the thermal decomposition of methacrylate polymers, indicating its relevance in materials science (Jing et al., 2019).
Future Directions
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
properties
IUPAC Name |
(E)-but-2-enedioic acid;1-O-tert-butyl 3-O-ethyl 3-phenylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4.C4H4O4/c1-5-23-16(21)19(15-10-7-6-8-11-15)12-9-13-20(14-19)17(22)24-18(2,3)4;5-3(6)1-2-4(7)8/h6-8,10-11H,5,9,12-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMFDBZTRBGRO-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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